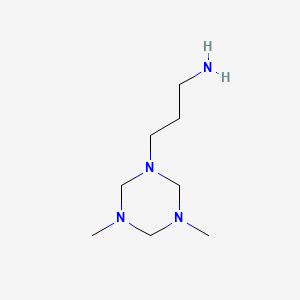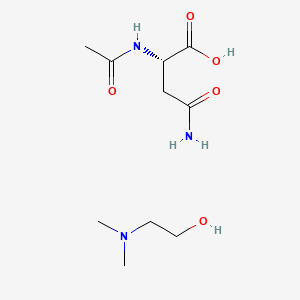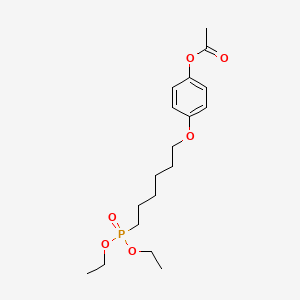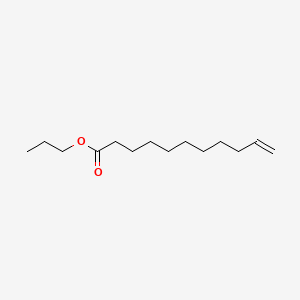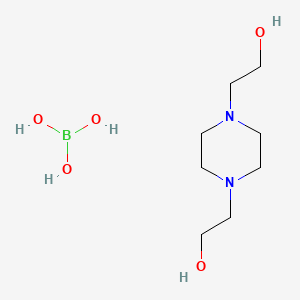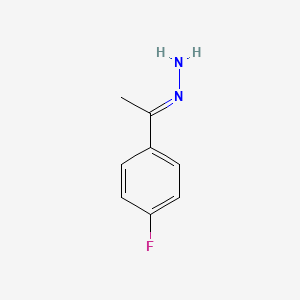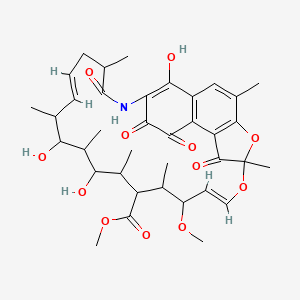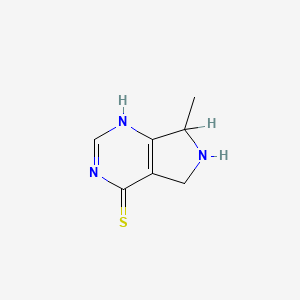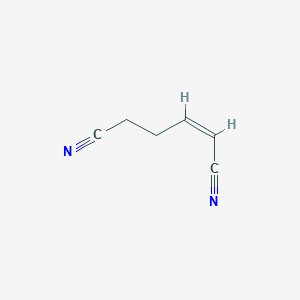
2-Hexenedinitrile, (2Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenedinitrile, (2Z)-, typically involves the reaction of hexadiene with a nitrile source under specific conditions. One common method is the hydrocyanation of hexadiene, where hydrogen cyanide (HCN) is added to the diene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the nitrile groups.
Industrial Production Methods
In an industrial setting, the production of 2-Hexenedinitrile, (2Z)-, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexenedinitrile, (2Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile groups under mild conditions.
Major Products Formed
Oxidation: Oximes, amides
Reduction: Primary amines
Substitution: Various substituted nitriles and their derivatives
Wissenschaftliche Forschungsanwendungen
2-Hexenedinitrile, (2Z)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2-Hexenedinitrile, (2Z)-, involves its interaction with various molecular targets and pathways. The nitrile groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activities and signaling pathways. The compound’s ability to undergo various chemical transformations also allows it to participate in complex biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hexenedinitrile, (2E)-: An isomer with a different configuration around the double bond.
Hexanedinitrile: A compound with a similar structure but lacking the double bond.
Butenedinitrile: A shorter-chain analogue with similar chemical properties.
Uniqueness
2-Hexenedinitrile, (2Z)-, is unique due to its specific configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various fields of research.
Eigenschaften
CAS-Nummer |
2141-58-4 |
|---|---|
Molekularformel |
C6H6N2 |
Molekulargewicht |
106.13 g/mol |
IUPAC-Name |
(Z)-hex-2-enedinitrile |
InChI |
InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1,3H,2,4H2/b3-1- |
InChI-Schlüssel |
ZQOHAQBXINVHHC-IWQZZHSRSA-N |
Isomerische SMILES |
C(CC#N)/C=C\C#N |
Kanonische SMILES |
C(CC#N)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


